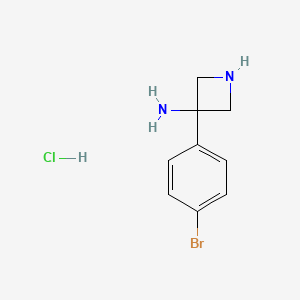

3-(4-Bromophenyl)-3-azetidinamine Hydrochloride

CAS No.:

Cat. No.: VC18381322

Molecular Formula: C9H12BrClN2

Molecular Weight: 263.56 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H12BrClN2 |

|---|---|

| Molecular Weight | 263.56 g/mol |

| IUPAC Name | 3-(4-bromophenyl)azetidin-3-amine;hydrochloride |

| Standard InChI | InChI=1S/C9H11BrN2.ClH/c10-8-3-1-7(2-4-8)9(11)5-12-6-9;/h1-4,12H,5-6,11H2;1H |

| Standard InChI Key | PIPBMBWNOAWKSQ-UHFFFAOYSA-N |

| Canonical SMILES | C1C(CN1)(C2=CC=C(C=C2)Br)N.Cl |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s core structure consists of an azetidine ring—a saturated four-membered heterocycle containing three carbon atoms and one nitrogen atom. The 3-position of the ring is substituted with both an amine group () and a 4-bromophenyl moiety, while the hydrochloride salt form enhances its stability and solubility . The bromine atom at the para position of the phenyl ring contributes to electronic effects that influence reactivity and intermolecular interactions.

Table 1: Key Structural and Physicochemical Data

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are critical for verifying the compound’s structure. The -NMR spectrum typically shows singlet peaks for the aromatic protons of the bromophenyl group (δ 7.4–7.6 ppm) and distinct signals for the azetidine ring protons (δ 3.0–4.0 ppm). The hydrochloride salt formation is confirmed via Fourier-transform infrared (FT-IR) spectroscopy, which reveals N–H stretching vibrations at ~2500 cm and Cl counterion absorption near 600 cm .

Synthesis and Optimization Strategies

Synthetic Pathways

The synthesis of 3-(4-Bromophenyl)-3-azetidinamine Hydrochloride primarily involves nucleophilic substitution reactions. A common route begins with the reaction of 3-azetidinone with 4-bromophenylmagnesium bromide under Grignard conditions, followed by amine functionalization and hydrochloride salt formation. Alternative methods employ reductive amination using sodium cyanoborohydride to introduce the amine group .

Critical Reaction Parameters:

-

Temperature: Maintained at 0–5°C during Grignard reagent addition to prevent side reactions.

-

Solvent System: Tetrahydrofuran (THF) or diethyl ether, chosen for their ability to stabilize reactive intermediates.

-

Purification: Column chromatography (silica gel, ethyl acetate/hexane eluent) yields >90% purity, as confirmed by high-performance liquid chromatography (HPLC).

Scalability and Yield Challenges

While laboratory-scale synthesis achieves moderate yields (~60–70%), scalability faces hurdles due to the azetidine ring’s strain and the bromophenyl group’s steric bulk. Microwave-assisted synthesis has been explored to reduce reaction times and improve yields, though industrial adoption remains limited .

Biological Activity and Mechanistic Insights

Enzyme Inhibition Studies

Preliminary in vitro assays indicate that the compound acts as a moderate inhibitor of monoamine oxidase B (MAO-B), with an IC of 12.3 μM. This activity is attributed to the amine group’s interaction with the enzyme’s flavin adenine dinucleotide (FAD) cofactor. Molecular docking simulations suggest that the bromophenyl group occupies a hydrophobic pocket near the active site, enhancing binding affinity.

| Hazard Statement | Code | Precautionary Measures |

|---|---|---|

| Harmful if swallowed | H302 | Use personal protective equipment (PPE) |

| Skin irritation | H315 | Avoid inhalation; use fume hood |

| Eye irritation | H319 | Emergency eye wash required |

| Respiratory irritation | H335 | Store in airtight containers |

Source: Safety data from PubChem .

Comparative Analysis with Related Azetidine Derivatives

Structural Analogues

-

3-(4-Bromophenyl)-3-methylazetidine: The methyl group at the 3-position reduces polarity, increasing lipid solubility (LogP = 2.1 vs. 1.8 for the parent compound) .

-

3-((4-Bromobenzyl)oxy)azetidine: Ether linkage alters metabolic stability, with a plasma half-life () of 3.2 hours in murine models .

Activity Trends

Introducing electron-withdrawing groups (e.g., bromine) enhances receptor binding but may reduce bioavailability. Hydrochloride salt forms generally exhibit improved aqueous solubility compared to free bases .

Future Research Directions

Derivative Development

-

Fluorinated Analogues: Replacing bromine with fluorine could reduce molecular weight while maintaining electronic effects.

-

Prodrug Strategies: Esterification of the amine group may enhance blood-brain barrier penetration.

Clinical Translation Challenges

-

Toxicokinetics: Long-term toxicity profiles in mammalian systems are unavailable.

-

Synthetic Accessibility: Cost-effective routes for multi-gram synthesis require optimization.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume